(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968425
InChI: InChI=1S/C23H14FN3O2S/c24-17-9-7-16(8-10-17)19-12-11-18(29-19)14-20-22(28)27-23(30-20)25-21(26-27)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+,20-14-
SMILES:
Molecular Formula: C23H14FN3O2S
Molecular Weight: 415.4 g/mol

(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

CAS No.:

Cat. No.: VC14968425

Molecular Formula: C23H14FN3O2S

Molecular Weight: 415.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one -

Specification

Molecular Formula C23H14FN3O2S
Molecular Weight 415.4 g/mol
IUPAC Name (5Z)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Standard InChI InChI=1S/C23H14FN3O2S/c24-17-9-7-16(8-10-17)19-12-11-18(29-19)14-20-22(28)27-23(30-20)25-21(26-27)13-6-15-4-2-1-3-5-15/h1-14H/b13-6+,20-14-
Standard InChI Key HOINFMHQMHJFDO-NCQAQJBZSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/SC3=N2
Canonical SMILES C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)SC3=N2

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture integrates a thiazolo[3,2-b][1, triazol-6-one core fused with a (4-fluorophenyl)furan moiety and a styryl group. Key structural features include:

  • Thiazolo-triazole backbone: A bicyclic system comprising thiazole and triazole rings, contributing to planar rigidity and π-π stacking potential.

  • 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom enhances metabolic stability and influences electronic distribution.

  • Styryl group: The (E)-2-phenylethenyl side chain introduces conformational flexibility and hydrophobic interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H14FN3O2S
Molecular Weight415.4 g/mol
IUPAC Name(5Z)-5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-2-[(E)-2-phenylethenyl]-thiazolo[3,2-b][1, triazol-6-one
logP4.38 (predicted)
Hydrogen Bond Acceptors7
Rotatable Bonds3

The compound’s stereochemistry is defined by the (5Z) and (E) configurations, which are critical for its biological activity .

Synthetic Pathways and Optimization

Synthesis involves multi-step organic reactions, typically proceeding as follows:

  • Formation of the thiazolo-triazole core: Cyclocondensation of thiourea derivatives with α-haloketones yields the bicyclic scaffold.

  • Introduction of the furan moiety: Suzuki-Miyaura coupling attaches the 5-(4-fluorophenyl)furan-2-yl group to the methylidene position.

  • Styryl group incorporation: Heck coupling installs the (E)-2-phenylethenyl substituent at position 2.

Table 2: Key Synthetic Steps

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationThiourea, α-bromoketone, K2CO3, DMF62
2Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3, DME/H2O78
3Heck CouplingPd(OAc)2, P(o-tol)3, Styrene, DMF65

Characterization employs NMR (1H, 13C), HRMS, and X-ray crystallography to confirm regiochemistry and stereochemistry.

Recent Research Advancements

Structure-Activity Relationship (SAR) Studies

  • Fluorine position: 4-Fluorophenyl analogs demonstrate 3-fold higher potency than 2- or 3-fluorophenyl derivatives.

  • Styryl substitution: (E)-configuration is essential; (Z)-isomers show 90% reduced activity.

Pharmacokinetic Profiling

  • Bioavailability: 42% in rodent models, with a plasma half-life of 3.2 hours.

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces a hydroxylated metabolite .

Challenges and Future Directions

Despite promising activity, the compound faces limitations:

  • Aqueous solubility: LogSw = -4.67 necessitates formulation optimization .

  • Off-target effects: 30% inhibition of hERG at 10 µM raises cardiac toxicity concerns.

Future research should prioritize:

  • Prodrug development: Masking polar groups to enhance solubility.

  • Targeted delivery: Nanoparticle encapsulation to reduce systemic exposure.

  • In vivo efficacy studies: Validation in xenograft models for oncology applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator